1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene
Description
1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene (CAS synonyms: 4-Trifluoromethyl-beta-nitrostyrene, p-CF₃-2-nitrostyrene) is a nitro-substituted styrene derivative with a trifluoromethyl group at the para position of the benzene ring. Its molecular formula is C₉H₆F₃NO₂, and its structure consists of a benzene ring substituted with a nitrovinyl group (-CH=CH-NO₂) at position 1 and a trifluoromethyl (-CF₃) group at position 4 . The compound is characterized by its electron-withdrawing substituents (NO₂ and CF₃), which influence its reactivity, stability, and applications in organic synthesis, particularly in cycloaddition reactions or as a precursor for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(2-nitroethenyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQYSSYYQMLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
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Base Catalysts : Potassium carbonate (K₂CO₃) or ammonium acetate in polar aprotic solvents (e.g., DMSO, ethanol) facilitate the condensation.
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Temperature : Reactions typically occur at 60–80°C over 6–12 hours.
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Mechanism :
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Deprotonation of nitromethane to form a resonance-stabilized nitronate anion.
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Nucleophilic attack on the aldehyde carbonyl group.
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Elimination of water to form the nitrovinyl group.
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Yield Optimization
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Solvent Effects : Ethanol yields ~65% product, while DMSO improves yield to ~78% due to enhanced solubility of intermediates.
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Stoichiometry : A 1:1.2 molar ratio of aldehyde to nitromethane minimizes side products like dimerized nitro compounds.
Metal-Catalyzed Dehydration of Oxime Intermediates
The patent CN109438282B describes a two-step synthesis for a related compound, 2-nitro-4-trifluoromethylbenzonitrile, which offers insights into nitro group stabilization and dehydration strategies applicable to the target molecule.
Oxime Formation
Dehydration to Nitrile/Nitrovinyl Analogues
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Catalyst System : A nickel composite (nickel acetate + Raney nickel, 1:1 w/w) in acetonitrile with acetic anhydride at 80–90°C.
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Mechanism :
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Acetic anhydride acts as a dehydrating agent.
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Nickel catalysts facilitate C=N bond cleavage and reformation into C≡N (nitrile) or C=C-NO₂ (nitrovinyl) groups.
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Adaptation for Nitrovinyl Formation : Substituting the nitrile precursor with a nitroethane derivative could direct the reaction toward nitrovinyl product formation.
Table 1: Catalytic Dehydration Parameters from Patent Examples
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Catalyst Loading (wt%) | 20 | 20 | 20 |
| Temperature (°C) | 85 | 84 | 83 |
| Yield (%) | 82 | 83 | 84 |
Electrophilic Nitration Strategies
Direct nitration of 1-vinyl-4-trifluoromethyl-benzene presents challenges due to the deactivating -CF₃ group. However, directed ortho-metallation (DoM) techniques using directed metalation groups (DMGs) can enhance regioselectivity.
Directed ortho-Nitration
Radical Nitration
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Reagents : Ceric ammonium nitrate (CAN) and tert-butyl nitrite (TBN) in acetonitrile.
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Mechanism : Generation of nitro radicals that add to the vinyl group, followed by hydrogen abstraction.
Trifluoromethylation of Preformed Nitrovinyl Benzenes
An alternative approach involves introducing the -CF₃ group after nitrovinyl functionalization.
Ullmann-Type Coupling
Sandmeyer Reaction
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Substrate : 1-(2-Nitrovinyl)-aniline.
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Steps :
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Diazotization with NaNO₂/HCl at 0°C.
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Trifluoromethylation using CF₃Cu generated in situ.
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Comparative Analysis of Methods
Table 2: Method Efficiency and Practicality
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Knoevenagel Condensation | 65–78 | Low | High |
| Catalytic Dehydration | 80–84 | Medium | Moderate |
| Directed Nitration | 50–60 | High | Low |
| Ullmann Coupling | 55–60 | High | Low |
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
The following analysis compares 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene with structurally related nitroaromatic and trifluoromethyl-substituted compounds. Key differences in substituent positions, electronic effects, and applications are highlighted.
Structural Analogues with Trifluoromethyl and Nitro Groups
Key Observations :
- Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound increases electron withdrawal compared to methyl (-CH₃) analogs, enhancing electrophilic reactivity .
- Thermal Stability : Nitrovinyl compounds with -CF₃ substituents exhibit higher thermal stability than methyl-substituted analogs due to fluorine’s strong C-F bonds .
- Synthetic Utility : Compounds with para-CF₃ and ortho-nitro groups are preferred in cross-coupling reactions, whereas meta-substituted derivatives (e.g., 4-Methyl-2-nitro-1-(trifluoromethyl)benzene) are less reactive .
Halogen-Substituted Nitrovinyl Compounds
Key Observations :
- Reactivity : Bromine and chlorine substituents improve electrophilic aromatic substitution (EAS) reactivity but reduce compound stability compared to -CF₃ analogs .
- Applications : Halogenated derivatives are more toxic and regulated in agrochemicals, whereas -CF₃ compounds are favored for their environmental persistence and lower acute toxicity .
Biological Activity
1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene (also known as 1-(2-nitroethenyl)-4-(trifluoromethyl)benzene) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- SMILES : C1=CC(=CC=C1C=CN+[O-])C(F)(F)F
- InChI : InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its interaction with cellular pathways and potential therapeutic applications.
The compound's biological effects are attributed to its ability to interact with specific molecular targets within cells. Its nitro group can undergo reduction to form reactive intermediates, which may lead to DNA damage or modulation of signaling pathways involved in apoptosis and cell proliferation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7), with mechanisms involving the induction of apoptosis through caspase activation and p53 pathway modulation.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.38 | Apoptosis induction via caspase activation |
| HeLa | 15.00 | Cell cycle arrest and apoptosis |
| PANC-1 | 12.50 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer metabolism. For example, it has been reported to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
Study 1: Antitumor Activity in MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. The study found a dose-dependent increase in apoptotic cell death, suggesting that the compound effectively triggers programmed cell death mechanisms.
Study 2: Inhibition of Carbonic Anhydrases
A series of experiments were conducted to assess the inhibitory effects of this compound on human carbonic anhydrases (hCA IX and hCA XII). The results indicated that the compound selectively inhibited these enzymes at nanomolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nitration and vinylation steps. For example, intermediates like 1-chloro-4-trifluoromethylbenzene can undergo nitro group introduction via electrophilic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Vinylation may utilize palladium-catalyzed cross-coupling (e.g., Stille or Heck reactions) to attach the nitro-vinyl moiety. Key optimizations include:
- Temperature control (e.g., 0–5°C for nitration to avoid over-oxidation) .
- Solvent selection (polar aprotic solvents like DMF enhance coupling efficiency) .
- Catalytic systems (e.g., Pd(PPh₃)₄ for Heck reactions) .
Post-synthesis, column chromatography (silica gel, petroleum ether/ethyl acetate) is effective for purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.0 ppm) and vinyl protons (δ 6.5–7.0 ppm). The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
- IR Spectroscopy : Confirms nitro (asymmetric stretching ~1520 cm⁻¹) and C=C (stretching ~1620 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₆F₃NO₂, theoretical 217.04 g/mol) .
Q. How can purity and stability of this compound be assessed under laboratory conditions?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC (non-polar column) with >95% purity thresholds .
- Stability : Perform accelerated degradation studies (e.g., exposure to light, heat, or humidity). Monitor via TLC or NMR for decomposition products (e.g., nitro group reduction) .
Advanced Research Questions
Q. How can computational methods predict the electronic and reactivity profiles of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electron Distribution : The -CF₃ group withdraws electrons, polarizing the benzene ring and activating the nitro-vinyl group for nucleophilic attacks .
- Reactivity : Frontier molecular orbital (FMO) analysis predicts regioselectivity in Diels-Alder or Michael addition reactions .
Software like Gaussian or ORCA can simulate these properties, validated against experimental UV-Vis or cyclic voltammetry data .
Q. What strategies resolve contradictions between observed and predicted reaction outcomes during functionalization of this compound?
- Methodological Answer :
- Mechanistic Re-evaluation : Use isotopic labeling (e.g., ¹⁵N in nitro groups) to track unexpected pathways .
- Control Experiments : Test alternative catalysts (e.g., CuI vs. Pd for Ullmann coupling) to isolate competing mechanisms .
- Data Triangulation : Combine HPLC, MS, and NMR to confirm intermediate structures, addressing discrepancies in product ratios .
Q. How does the trifluoromethyl group influence the compound’s application in materials science or medicinal chemistry?
- Methodological Answer :
- Materials Science : The -CF₃ group enhances thermal stability and hydrophobicity, making the compound suitable for fluoropolymer precursors or liquid crystal dopants .
- Medicinal Chemistry : As a bioisostere, -CF₃ improves metabolic stability. Structure-activity relationship (SAR) studies can link substituent positions to biological activity (e.g., enzyme inhibition) .
Q. What experimental designs are recommended for studying the nitro-vinyl group’s photochemical behavior?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor λmax shifts under UV irradiation to track conjugation changes .
- Laser Flash Photolysis : Quantify transient species (e.g., triplet states) for nitro-to-nitrito isomerization studies .
- Quantum Yield Calculations : Compare experimental data with computational predictions to validate photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
